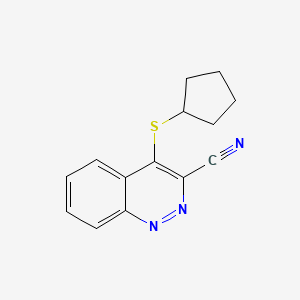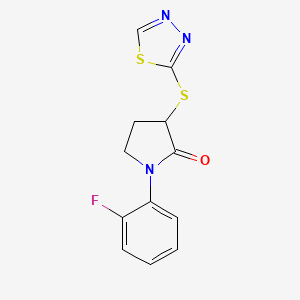![molecular formula C16H23N3O2S B7553426 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies that help the body fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
Wirkmechanismus
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B cell malignancies, as well as inhibit tumor growth and metastasis. 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has shown efficacy in preclinical models of various B cell malignancies, indicating its potential as a broad-spectrum treatment option. However, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide may have limited efficacy in patients with mutations in the BTK pathway, and further clinical studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide could include clinical trials to evaluate its safety and efficacy in patients with B cell malignancies. Additionally, combination therapies with other anti-cancer agents could be explored to enhance 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide's efficacy. Further studies could also investigate the potential of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide as a treatment option for other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-(1-methylpyrazol-4-yl)ethanamine to form the intermediate 4-tert-butyl-N-(1-(1-methylpyrazol-4-yl)ethyl)benzenesulfonamide. This intermediate is then treated with sodium hydride and methyl iodide to form the final product, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12(13-10-17-19(5)11-13)18-22(20,21)15-8-6-14(7-9-15)16(2,3)4/h6-12,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFAGURFCRNNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)


![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)